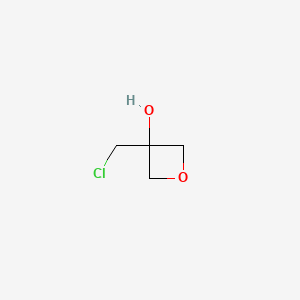

3-(Chloromethyl)oxetan-3-ol

CAS No.:

Cat. No.: VC19954781

Molecular Formula: C4H7ClO2

Molecular Weight: 122.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7ClO2 |

|---|---|

| Molecular Weight | 122.55 g/mol |

| IUPAC Name | 3-(chloromethyl)oxetan-3-ol |

| Standard InChI | InChI=1S/C4H7ClO2/c5-1-4(6)2-7-3-4/h6H,1-3H2 |

| Standard InChI Key | GTQYXOLRWWGXBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)(CCl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The oxetane ring in 3-(chloromethyl)oxetan-3-ol consists of three methylene groups (-CH₂-) and one oxygen atom, forming a strained four-membered cyclic ether. The C3 position bears both the chloromethyl and hydroxyl groups, creating a sterically crowded environment that influences reactivity. This substitution pattern is analogous to 3,3-bis(chloromethyl)oxetane (CAS 78-71-7), which features two chloromethyl groups on C3 . The presence of polar functional groups (-OH and -Cl) enhances the compound’s solubility in polar solvents while introducing sites for further chemical modification.

Synthesis and Manufacturing Approaches

Halogenation of Oxetanol Precursors

A common route involves the chlorination of 3-hydroxymethyl-oxetan-3-ol. In a method analogous to the synthesis of 3-oxetanone (CAS 6704-31-0), 3-oxetanol reacts with N-chlorosuccinimide (NCS) in dichloromethane under mild conditions (20–25°C) to introduce the chloromethyl group . The reaction proceeds via a radical or electrophilic pathway, with yields exceeding 90% when catalyzed by N-tert-butylbenzenesulfinamide . This approach mirrors the chlorination of hydroxymethyl groups described in patent literature for oxetane-3-carboxylic acid derivatives .

Ring-Closure Strategies

An alternative method employs cyclization of dihalogenated precursors. For instance, 3-chloromethyl-3-iodomethyloxetane (CAS 35842-61-6) is synthesized via nucleophilic displacement of iodide in 3-iodomethyloxetane using chloride sources . Similar strategies could be adapted for 3-(chloromethyl)oxetan-3-ol by starting with a diol or dihalide intermediate. The use of phase-transfer catalysts or microwave-assisted conditions may enhance reaction efficiency, as demonstrated in spirocyclic oxetane syntheses .

Applications in Medicinal Chemistry

Carboxylic Acid Bioisosteres

Oxetan-3-ol derivatives, including 3-(chloromethyl)oxetan-3-ol, effectively mimic carboxylic acids in drug molecules. A seminal study demonstrated that replacing the carboxylic acid group in ibuprofen with oxetan-3-ol improved solubility by 10-fold while maintaining cyclooxygenase (COX) inhibitory activity . This bioisosteric replacement mitigates ionization-related issues, enhancing cell permeability and reducing metabolic clearance .

Prodrug Development

The chloromethyl group enables conjugation with prodrug moieties. For instance, attaching ester or carbamate linkers facilitates controlled release of active pharmaceutical ingredients (APIs). In mitochondrial-targeted nitroxides, analogous modifications increased solubility 76-fold, underscoring the potential of 3-(chloromethyl)oxetan-3-ol in prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume